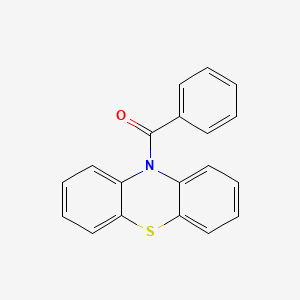

10h-Phenothiazin-10-yl(phenyl)methanone

Description

10H-Phenothiazin-10-yl(phenyl)methanone (hereafter referred to as PTZ-Ketone) is a phenothiazine-derived compound characterized by a ketone group attached to the nitrogen atom of the phenothiazine core and a phenyl substituent. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen atom in their tricyclic structure, widely studied for their photophysical properties, redox activity, and applications in materials science and pharmaceuticals . PTZ-Ketone exhibits unique luminescent behavior, particularly in phosphorescence, due to its planar conjugated system and charge-transfer (CT) characteristics. Its phosphorescence emission is centered around 530 nm at room temperature, making it relevant for organic light-emitting diodes (OLEDs) and sensors .

Propriétés

Numéro CAS |

38076-73-2 |

|---|---|

Formule moléculaire |

C19H13NOS |

Poids moléculaire |

303.4 g/mol |

Nom IUPAC |

phenothiazin-10-yl(phenyl)methanone |

InChI |

InChI=1S/C19H13NOS/c21-19(14-8-2-1-3-9-14)20-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)20/h1-13H |

Clé InChI |

RVBAUHGQSLEOSR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Autres numéros CAS |

38076-73-2 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Activité Biologique

10H-Phenothiazin-10-yl(phenyl)methanone is a compound belonging to the phenothiazine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenothiazine core substituted with a phenyl group at the ketone position. This structural configuration contributes to its unique chemical reactivity and biological profile.

Antioxidant Properties

Research indicates that phenothiazine derivatives exhibit significant antioxidant activity. For instance, studies have shown that 10H-phenothiazine can inhibit lipid peroxidation in rat brains, suggesting its potential as a neuroprotective agent against oxidative stress . The antioxidant mechanism may involve radical-trapping capabilities, which help mitigate cellular damage.

Anticholinesterase Activity

In the context of neurodegenerative diseases such as Alzheimer's, this compound has been investigated for its anticholinesterase properties. A study reported that related phenothiazine compounds demonstrated dual nonselective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating substantial efficacy . This suggests that derivatives of this compound could be developed as therapeutic agents targeting cholinergic pathways in Alzheimer's disease.

Antimicrobial Effects

Phenothiazine derivatives have also shown antimicrobial activity. In vitro studies indicate that certain phenothiazine compounds can inhibit the growth of various bacterial strains, highlighting their potential as antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound's ability to bind to enzymes like AChE suggests that it may modulate neurotransmitter levels, thereby influencing cognitive functions.

- Radical Scavenging : Its antioxidant properties are likely due to the ability to donate electrons to free radicals, stabilizing them and preventing cellular damage.

Study on Neuroprotective Effects

A significant study focused on the neuroprotective effects of phenothiazine derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures. The results indicated a decrease in cell death rates when treated with 10H-phenothiazine, suggesting its potential in treating neurodegenerative disorders .

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial properties of various phenothiazine derivatives against common pathogens. Results showed that specific substitutions on the phenothiazine core enhanced antibacterial activity, providing insights into how structural modifications can optimize therapeutic efficacy .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other phenothiazine derivatives:

| Compound | Antioxidant Activity | AChE Inhibition (IC50 µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | 6.5 | Effective |

| 2-Chloro-10H-phenothiazin-10-yl(4-methoxyphenyl)methanone | High | 5.9 | Moderate |

| N,N-Dimethylphenothiazine | Low | 7.3 | Low |

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antipsychotic and Antidepressant Properties

- 10H-Phenothiazin-10-yl(phenyl)methanone has been studied for its potential in treating mental disorders such as schizophrenia and bipolar disorder. Its mechanism involves antagonizing dopamine receptors, which is a common therapeutic approach in managing these conditions .

2. Anticancer Activity

- Research indicates that this compound exhibits potential anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by interacting with tubulin, thereby disrupting the cancer cell cycle . A specific study highlighted the synthesis of phenothiazine derivatives that showed promising anti-tuberculosis activity, suggesting broader applications in oncology .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

- The compound is being explored as a host material in OLED technology due to its favorable electronic properties. Its structure allows for efficient charge transport, making it a suitable candidate for enhancing the performance of OLED devices .

2. Thermally Activated Delayed Fluorescence (TADF)

- Recent theoretical investigations have focused on the use of phenothiazine-based systems in TADF materials, which are critical for developing next-generation light-emitting devices. The unique electronic configuration of this compound contributes to prolonged phosphorescence lifetimes, enhancing the efficiency of these materials .

Biological Research Applications

1. Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties against various pathogens, with some derivatives demonstrating significant activity against Mycobacterium tuberculosis. This positions it as a potential candidate for developing new anti-tuberculosis agents .

2. Inhibition of Enzymatic Activity

- Studies have shown that phenothiazine derivatives can inhibit certain enzymes involved in cancer progression, providing a dual mechanism of action that could be harnessed for therapeutic interventions .

Case Studies and Experimental Findings

Comparaison Avec Des Composés Similaires

Key Research Findings

- Phosphorescence Mechanism : PTZ-Ketone’s T1 state involves mixed HOMO→LUMO transitions with CT character, enabling reverse intersystem crossing (RISC) .

- Synthetic Flexibility: PTZ-Ketone derivatives can be functionalized at the phenyl group (e.g., nitro, methoxy) to tune emission wavelengths and redox potentials .

Data Tables

Table 1: Electronic Properties of Selected Derivatives

| Compound | NPA Charge (QN) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| PTZ-Ketone | -0.32 | -5.12 | -2.66 |

| PTZ-Acetone | -0.30 | -5.08 | -2.60 |

| BP-PT | -0.35 | -5.20 | -2.75 |

*Calculated at the TDDFT/B3LYP level .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 10H-phenothiazin-10-yl(phenyl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling, as demonstrated in the preparation of analogous phenothiazine derivatives (e.g., 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine). Key steps include:

- Using tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide as catalysts in a THF/triethylamine solvent system.

- Purification via gel permeation chromatography to isolate the product .

- Yield optimization strategies: Adjusting stoichiometry, reaction time (e.g., 20 h stirring), and temperature. Low yields (e.g., 6.9%) may require iterative solvent screening or catalyst loading adjustments .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Assign peaks using δ values (e.g., aromatic protons at 7.10–8.21 ppm in CDCl₃) to confirm substitution patterns .

- Phosphorescence Spectroscopy : Measure emission bands at 77 K (e.g., peaks at 434 nm and 457 nm) and room temperature (540 nm) to study triplet-state behavior. Compare with reference data for N-acylphenothiazines to validate hypsochromic shifts caused by the methanone group .

- X-ray Diffraction : Resolve crystal packing and π-π interactions using triclinic (space group P1) or other crystal systems. Refinement with SHELXL ensures accurate anisotropic displacement parameters .

Q. How does the methanone group influence the photophysical properties of phenothiazine derivatives?

- Methodological Answer : The phenylmethanone moiety induces a hypsochromic shift (~70 nm) in phosphorescence spectra compared to unsubstituted phenothiazine. This is attributed to electron-withdrawing effects, which alter the excited-state energy landscape. Validate via DFT calculations to correlate experimental emission profiles with HOMO-LUMO gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data (e.g., R[F²] < 0.037) to minimize model bias. Cross-validate with programs like WinGX/ORTEP for anisotropic displacement ellipsoid visualization .

- Data Validation : Check for twinning or disorder using Rint values (e.g., 0.021 in ). For low-temperature data (93 K), compare thermal parameters with room-temperature structures to identify dynamic effects .

Q. What computational methods are suitable for predicting the mechanochromic behavior of this compound-based materials?

- Methodological Answer :

- DFT/Molecular Dynamics : Model polymorphism-dependent luminescence by simulating intermolecular interactions (e.g., C–H···O hydrogen bonds) in different crystal forms. Compare with experimental mechanochromic profiles (e.g., AIE-active Py-BP-PTZ) .

- Charge-Transfer Analysis : Use time-dependent DFT to predict emission wavelength shifts under mechanical stress. Validate with spectroscopic data (e.g., fluorescence quenching at 373 nm and phosphorescence at 540 nm) .

Q. How can synthetic reproducibility challenges in N-acylphenothiazine derivatives be addressed?

- Methodological Answer :

- Protocol Standardization : Follow GP1 (General Procedure 1) with strict temperature control (e.g., 135°C for mesityl derivatives) and stoichiometric ratios (2.00 equiv. of iodonium salts). Document gel permeation chromatography conditions (e.g., SiO₂/PE:EtOAc 20:1) .

- Byproduct Mitigation : Use TLC to monitor reaction progress and isolate intermediates (e.g., 2-(10H-phenothiazin-10-yl)acetic acid) before coupling .

Q. What strategies enhance the stability of this compound in optoelectronic applications?

- Methodological Answer :

- Encapsulation : Embed the compound in polymer matrices (e.g., PMMA) to reduce oxidative degradation.

- Structural Modification : Introduce electron-donating groups (e.g., tert-butyl) to the phenyl ring to improve thermal stability. Compare with TADF analogs like AnMPXZ, which show enhanced stability in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.